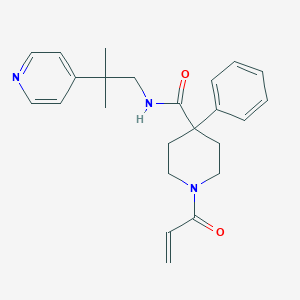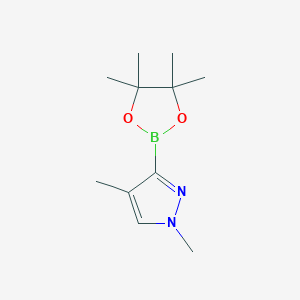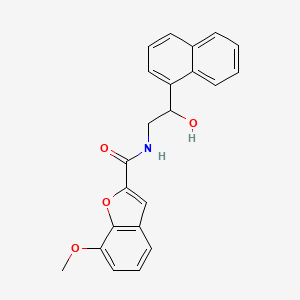![molecular formula C14H12ClF3N4O3 B3013242 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide CAS No. 2058814-84-7](/img/structure/B3013242.png)
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide” is a chemical with the molecular formula C14H11ClF3N3O2 .
Synthesis Analysis
The synthesis of this compound and similar trifluoromethylpyridines (TFMP) derivatives often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H11ClF3N3O2/c1-21(20-13(22)23-10-5-3-2-4-6-10)12-11(15)7-9(8-19-12)14(16,17)18/h2-8H,1H3,(H,20,22) .The molecular weight is 345.71 . More specific physical and chemical properties such as density, boiling point, and others were not found in the search results.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been used in the synthesis and structural analysis of various organic compounds. For instance, Kataev et al. (2021) synthesized a similar compound by reacting 6-methyluracil with 2-chloromethyltiiran, followed by subsequent reactions. This process, including the compound's structural and conformational behavior, was studied using X-ray analysis, NMR, and IR spectroscopy, as well as computer modeling (Kataev et al., 2021).
Biological Activities
- Compounds structurally similar to the one have been investigated for their antimicrobial and antitumor activities. Fahim et al. (2021) studied the reactivity of 5-aminouracil with ethyl cyanoacetate, which led to derivatives with antimicrobial activity against breast and liver cancer cells. These compounds were also subjected to molecular docking studies to analyze their interaction with various proteins (Fahim et al., 2021).
Molecular Imprinted Polymer Applications
- Another research by Fahim and Abu-El Magd (2021) involved using a structurally similar compound in the development of molecular imprinted polymers. These polymers were analyzed for their potential use in biological applications and computational calculations (Fahim & Abu-El Magd, 2021).
Antitumor Activity and Molecular Docking
- Fahim et al. (2019) also reported on the antitumor activity of pyrimidine derivatives, with one compound showing significant in vitro activity against the HepG2 cell line. Molecular docking was used to evaluate the interaction of these compounds with specific proteins (Fahim et al., 2019).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is thought to act by affectingspectrin-like proteins in the cytoskeleton of oomycetes . Spectrin-like proteins play a crucial role in maintaining cell shape, elasticity, and integrity.
Mode of Action
It is hypothesized to interact with its targets, the spectrin-like proteins, leading to changes in the cytoskeleton of oomycetes . This interaction could potentially disrupt the normal functioning of the cell, leading to its death.
Pharmacokinetics
Compounds with a trifluoromethyl group attached to a hetero aliphatic ring have been shown to exhibit improved drug potency toward certain enzymes by lowering the pk a of the cyclic carbamate through a key hydrogen bonding interaction with the protein . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its interaction with spectrin-like proteins. By affecting these proteins, the compound may disrupt the cytoskeleton of oomycetes, impairing cell function and leading to cell death .
Propriétés
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N4O3/c1-7-5-22(13(25)21-12(7)24)6-11(23)20-4-10-9(15)2-8(3-19-10)14(16,17)18/h2-3,5H,4,6H2,1H3,(H,20,23)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWBZNZCKCDABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B3013159.png)



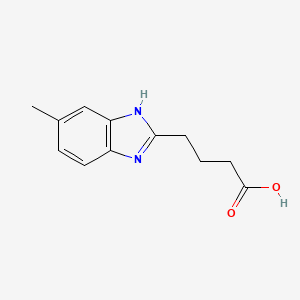
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3013168.png)
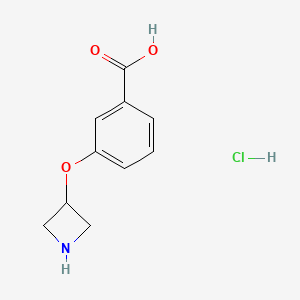
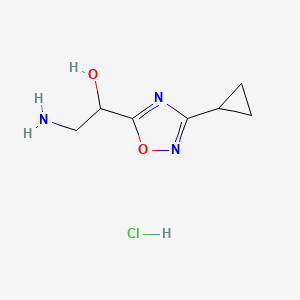

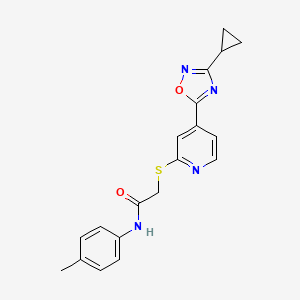
![2-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B3013175.png)
